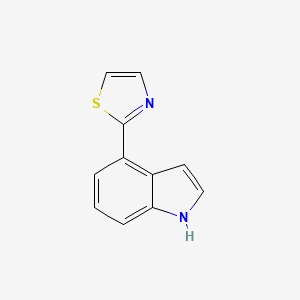

4-thiazol-2-yl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

2-(1H-indol-4-yl)-1,3-thiazole |

InChI |

InChI=1S/C11H8N2S/c1-2-9(11-13-6-7-14-11)8-4-5-12-10(8)3-1/h1-7,12H |

InChI Key |

QODVJVSRYDEOFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C3=NC=CS3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Thiazol 2 Yl 1h Indole and Its Analogues

Established Reaction Pathways for Core Scaffold Synthesis

The construction of the 4-thiazol-2-yl-1H-indole core relies on a foundation of well-established reaction pathways, including multi-component reactions, cyclization and annulation techniques, and condensation reactions. These methods provide robust and versatile routes to the fundamental scaffold.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound and its analogues in a single step. A notable example is the one-pot synthesis of 3-(2,4-diarylthiazol-5-yl)-1H-indoles, which can be adapted for the synthesis of the target scaffold. This reaction proceeds by combining an arylglyoxal, an indole (B1671886), and an aryl thioamide in an acetic acid medium under sealed heating conditions, leading to the formation of C-C, C-N, and C-S bonds in a single operation. acs.orgnih.gov This strategy is highly valuable for generating a library of substituted analogues by varying the starting components. Another MCR approach involves the Ugi-tetrazole reaction combined with an acidic ring closure to produce 2-tetrazolo substituted indoles, demonstrating the versatility of MCRs in indole synthesis. rsc.org

Cyclization and Annulation Techniques

Cyclization and annulation reactions are fundamental to the formation of the heterocyclic rings present in this compound. The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for constructing the thiazole ring. This can be integrated into a multistep continuous flow synthesis for 2-(1H-indol-3-yl)thiazoles. nih.gov This automated process involves the sequential Hantzsch thiazole synthesis from a thioamide and an α-haloketone, followed by deketalization and a Fischer indole synthesis to construct the indole ring. nih.gov

Annulation reactions, such as the phosphine-catalyzed [4+2] annulation of allenoates with 3-nitroindoles, provide a pathway to functionalized dihydrocarbazoles, which can be precursors to complex indole systems. nih.gov Copper-catalyzed [4+1] annulation of enaminothiones with indoline-based diazo compounds offers a route to spiroindoline-fused S-heterocycles, showcasing the utility of annulation in building complex indole-containing structures. dicp.ac.cn

Condensation Reactions in Scaffold Assembly

Condensation reactions are pivotal in the final steps of assembling the this compound scaffold and its derivatives. For instance, the synthesis of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives involves the condensation of a hydrazine (B178648) derivative with a ketone. nih.gov This reaction is typically carried out in absolute ethanol (B145695) with a catalytic amount of glacial acetic acid, affording high yields of the desired products. nih.gov The reaction of isoxazol-3-amine, thiazol-2-amine, and benzo[d]thiazol-2-amine with 4-nitrobenzaldehyde (B150856) and indole in the absence of a solvent also demonstrates a condensation approach leading to the formation of a Schiff base and subsequent nucleophilic addition of indole. researchgate.net

Rational Design and Synthesis of Substituted this compound Derivatives

The rational design of substituted this compound derivatives is crucial for modulating their physicochemical and biological properties. This is often achieved by introducing various substituents on both the indole and thiazole rings.

One common strategy involves the acylation of an amino group on the thiazole ring. For example, 4-(indol-3-yl)thiazol-2-amines can be treated with various acid chlorides in pyridine (B92270) to yield the corresponding acylamino derivatives. nih.gov This approach allows for the introduction of a wide range of functional groups.

Another approach is to start with substituted building blocks. For instance, substituted 3-(α-chlorouracil) indoles can be reacted with thiourea (B124793) or its derivatives to produce a variety of 4-(indol-3-yl)thiazol-2-amines with substituents on the indole ring. nih.gov The reaction of 3-methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide with α-bromoacetyl derivatives leads to the formation of substituted thiazolyl-pyrazole derivatives, illustrating how pre-functionalized starting materials can be used to generate complex heterocyclic systems. nih.gov

The following table summarizes the synthesis of some substituted indolyl-thiazole derivatives:

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-(α-chlorouracil) indoles | Thiourea derivatives | Methanol, heat | 4-(indol-3-yl)thiazole-2-amines | 49-77 | nih.gov |

| 4-(indol-3-yl)thiazol-2-amines | Acid chlorides | Pyridine, stirring | 4-(indol-3-yl)thiazol-2-acylamines | - | nih.gov |

| Arylglyoxal, Indole | Aryl thioamides | Acetic acid, sealed heating | 3-(2,4-diarylthiazol-5-yl)-1H-indoles | Good to excellent | acs.orgnih.gov |

| 3-methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide | α-bromoacetyl derivatives | Ethanol, reflux | 3-methyl-4-(2-phenylhydrazono)-1-(4-aryl(heteryl)thiazol-2-yl)-1H-pyrazol-5(4H)-ones | - | nih.gov |

Chemo- and Regioselective Functionalization Approaches

Chemo- and regioselective functionalization are essential for the precise modification of the this compound scaffold. These approaches allow for the selective reaction at one functional group or position in the presence of others.

A key example of regioselective functionalization is the acylation of 4-(indol-3-yl)thiazol-2-amines, where the reaction selectively occurs at the 2-amino group of the thiazole ring. nih.gov The choice of solvent and reaction conditions can significantly influence the regioselectivity. For instance, the use of cesium carbonate in DMF has been shown to promote the regioselective O-alkylation of 4,6-diphenylpyrimidin-2(1H)-ones, a principle that could be applied to similar N-heterocyclic systems. rsc.org

Directed metalation is another powerful tool for regioselective functionalization. The use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve regioselective magnesiations and zincations of N-heterocyclic scaffolds, which can then be trapped with various electrophiles. nih.govrsc.orgnih.gov This methodology allows for the introduction of substituents at specific positions that might be inaccessible through other means.

The following table outlines different functionalization approaches:

| Scaffold | Reagents | Conditions | Functionalization Type | Reference |

| 4-(indol-3-yl)thiazol-2-amine | Acid chlorides | Pyridine | N-Acylation | nih.gov |

| 1H-imidazo[1,2-b]pyrazole | TMP-bases, Electrophiles | - | C-H Functionalization via Directed Metalation | nih.govrsc.orgnih.gov |

| 4,6-diphenylpyrimidin-2(1H)-one | Alkyl halides, Cs2CO3 | DMF | O-Alkylation | rsc.org |

Structure Activity Relationship Sar and Ligand Design Principles of 4 Thiazol 2 Yl 1h Indole Analogues

Positional and Substituent Effects on Biological Activity

The biological activity of 4-thiazol-2-yl-1H-indole analogues is significantly influenced by the nature and position of substituents on both the indole (B1671886) and thiazole (B1198619) moieties, as well as the linkage between them.

Modifications to the indole nucleus of this compound analogues have been shown to have a profound impact on their biological activity. The position and electronic properties of substituents on the indole ring can dictate the potency and selectivity of these compounds.

For instance, in a series of 4-(indol-3-yl)thiazole-2-amines, substitutions on the indole ring were found to be a key determinant of their antimicrobial activity. The presence of a methoxy (B1213986) group at either the 5- or 6-position of the indole ring, when combined with a 2-amino substitution on the thiazole ring, was reported to have a negative effect on antifungal activity. nih.gov Conversely, the introduction of a methyl group at the 6-position of the indole in conjunction with a 2-amino group on the thiazole resulted in a compound with notable, though not the highest, antibacterial activity. nih.gov

Further studies on indole-thiazole hybrids have underscored the importance of the indole core. The interaction of these compounds with biological targets such as DNA can be influenced by the substitution pattern on the indole nucleus. For example, in a study of indole-thiazole and indole-thiazolidinone derivatives, an unsubstituted bromo-indole nucleus was found to be important for DNA groove binding. nih.gov This suggests that for certain biological targets, a less substituted indole ring may be favorable for optimal interaction.

The following table summarizes the observed effects of indole nucleus modulation on the antimicrobial activity of selected 4-(indol-3-yl)thiazole-2-amine derivatives.

| Compound ID | Indole Substitution | Observed Antimicrobial Activity |

| 5d | 6-Methyl | Active |

| 5i | 5-Methoxy | Detrimental to antibacterial activity |

| - | 5- or 6-Methoxy | Negative effect on antifungal activity |

Substitutions on the thiazole ring are a critical component of the SAR for this compound analogues. The nature of the substituent at various positions of the thiazole can significantly modulate the biological profile of the molecule.

In the context of antimicrobial agents, derivatives with a 2-amino group on the thiazole ring were consistently among the most potent, regardless of the substituents on the indole ring. nih.gov This highlights the importance of the 2-amino group as a key pharmacophoric feature for this class of compounds. Conversely, the introduction of a methylamino group at the 2-position of the thiazole ring, as seen in compound 5i , was detrimental to antibacterial activity. nih.gov Furthermore, the presence of a methyl group at the 5-position of the thiazole ring had the most negative effect on antibacterial activity. nih.gov

Research on necroptosis inhibitors also revealed the sensitivity of biological activity to thiazole ring modifications. The introduction of a methyl group at the 4-position of the thiazole ring led to a slight increase in inhibitory action, while a methyl group at the 5-position had a negative effect. nih.gov This demonstrates that even small positional changes of a substituent on the thiazole ring can have a significant impact on biological activity.

The table below illustrates the influence of thiazole ring substitutions on the antibacterial activity of 4-(indol-3-yl)thiazole derivatives.

| Compound ID | Thiazole Substitution | Observed Antibacterial Activity |

| 5a, 5d, 5e, 5m, 5q, 5s | 2-Amino | Among the most potent |

| 5i | 2-Methylamino | Detrimental |

| 5u | 5-Methyl | Most negative effect |

This table is based on data from the referenced literature to highlight the effects of thiazole ring substitutions.

In the development of multitarget anticancer agents, a series of N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives were synthesized. nih.gov In this design, an amide bond connects the indole and thiazole rings, and a hydrazide moiety is attached to the thiazole. The amide linker facilitates hydrogen bonding, which can improve affinity and selectivity for target proteins. nih.gov The hydrazide component can participate in redox reactions or chelation, offering alternative mechanisms of action. nih.gov

The hybridization of the thiazole ring with a benzothiazole (B30560) moiety has also been explored to create broad-spectrum antimicrobial agents. nih.gov In these hybrids, a thioacetonitrile linker was used to connect the benzothiazole and the precursor to the thiazole ring. nih.gov The resulting benzothiazole-thiazole conjugates demonstrated that the electronic nature of substituents on a phenyl ring attached to the thiazole influenced antimicrobial activity, with electron-withdrawing groups enhancing potency. nih.gov

The strategic use of linkers and hybridization is a powerful tool for modulating the biological activity of this compound analogues, allowing for the fine-tuning of their therapeutic properties. The choice of linker can impact factors such as solubility, metabolic stability, and target-binding affinity.

Conformational Analysis and Stereochemical Impact on Biological Recognition

The three-dimensional arrangement of this compound analogues and their stereochemistry are critical for their interaction with biological macromolecules and, consequently, their biological activity. Conformational analysis provides insights into the preferred spatial orientation of the molecule, which is essential for effective binding to target receptors or enzymes.

The formation of a thiazole ring from a more flexible open-chain precursor can significantly reduce the conformational flexibility of the molecule. researchgate.net This pre-organization into a more rigid structure can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a target. For thiazole analogues, a rigid seven-bond motif has been identified that describes the low-energy conformers. researchgate.net This inherent rigidity of the thiazole-containing scaffold can be a key factor in determining its biological recognition.

While specific stereochemical studies on this compound are not extensively detailed in the provided context, the principles of stereochemistry are fundamental to drug action. The presence of chiral centers, which could be introduced through substitution, would lead to enantiomers or diastereomers that could exhibit different biological activities and potencies. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a ligand.

Mechanistic Investigations of Biological Activities of 4 Thiazol 2 Yl 1h Indole Derivatives

Antimicrobial Spectrum and Mode of Action Studies

Derivatives of 4-thiazol-2-yl-1H-indole have demonstrated a broad range of antimicrobial activities, targeting various pathogenic bacteria and fungi. Their efficacy is attributed to several mechanisms of action, including the disruption of cell wall synthesis and the inhibition of biofilm formation.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms

The antibacterial properties of thiazole-indole derivatives have been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. Studies show that these compounds exhibit varied levels of efficacy, with certain structural modifications enhancing their activity. For instance, a series of 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives were tested, revealing Minimum Inhibitory Concentrations (MIC) ranging from 0.06 to 1.88 mg/mL. researchgate.netbiorxiv.org In these studies, Staphylococcus aureus was identified as one of the more resistant Gram-positive strains, while the Gram-negative bacterium Salmonella Typhimurium was found to be highly sensitive. researchgate.netbiorxiv.org

Notably, specific derivatives have shown potent activity against multidrug-resistant strains. researchgate.net For example, compounds 5m and 5x, which are 4-(indol-3-yl)thiazole derivatives, were more effective against methicillin-resistant S. aureus (MRSA) than the conventional antibiotic ampicillin. researchgate.netbiorxiv.org Another study highlighted that certain indole-thiadiazole and indole-triazole derivatives demonstrated excellent activity against MRSA, surpassing that of ciprofloxacin. researchgate.net The mechanism of action for some thiazole-quinolinium derivatives has been linked to the disruption of the FtsZ protein, which is crucial for bacterial cell division, leading to an elongated cell morphology. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 4-(indol-3-yl)thiazole-2-amines | S. aureus, S. Typhimurium | 0.06–1.88 mg/mL | researchgate.netbiorxiv.org |

| Compound 5x | MRSA, P. aeruginosa, E. coli | 0.06–0.12 mg/mL | researchgate.netbiorxiv.org |

| Indole-thiadiazole (2c) | MRSA | More active than ciprofloxacin | researchgate.net |

| Indole-triazole (3d) | MRSA | More active than ciprofloxacin | researchgate.net |

Antifungal Properties and Mechanisms

The antifungal potential of this compound derivatives is significant, with many compounds showing efficacy comparable or superior to established antifungal agents like bifonazole (B1667052) and ketoconazole. researchgate.netbiorxiv.org A study of 4-(indol-3-yl)thiazole-2-amines identified compound 5g as a particularly potent antifungal agent. researchgate.netbiorxiv.org

The primary mechanism implicated in the antifungal action of these azole-containing compounds is the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. nih.gov This mechanism is shared by widely used triazole antifungal drugs. researchgate.net Derivatives have shown strong activity against various Candida species, including C. albicans and the often-resistant C. krusei. researchgate.netnih.gov For example, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed promising inhibitory activity against C. albicans, with MIC values as low as 3.9 μg/mL, which is superior to fluconazole. nih.gov

Table 2: Antifungal Activity of Selected Thiazole (B1198619) Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Compound 5g | Fungal strains | Potent activity | Inhibition of CYP51 | researchgate.netbiorxiv.org |

| Indole-triazoles | C. albicans, C. krusei | Highly active | Inhibition of fungal cytochrome P-450 | researchgate.net |

| Compound 7e | C. albicans | 3.9 µg/mL | Inhibition of lanosterol C14α-demethylase | nih.gov |

| Thiazole derivatives with cyclopropane | C. albicans | 0.008–7.81 µg/mL | Action on cell wall/membrane | nih.gov |

Anticancer and Antiproliferative Activities at the Molecular Level

The this compound scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with potent antiproliferative activities against a range of human cancer cell lines. acs.orgnih.gov These derivatives employ multi-faceted mechanisms, including the inhibition of key protein kinases, induction of cell cycle arrest, and promotion of apoptosis.

Cell Line Specificity and Potency Profiling (e.g., Breast, Colorectal, Pancreatic, Lung, Melanoma)

Thiazole-indole derivatives have demonstrated broad-spectrum anticancer activity with notable potency against various cancer cell lines.

Breast Cancer: A series of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamides showed exceptional cytotoxicity. Specifically, compound 6i registered an IC₅₀ value of 6.10 µM against the MCF-7 breast cancer cell line. nih.govacs.orgnih.gov Another derivative, ITH-6, was effective against the p53 mutant breast cancer cell line MDA-MB-231. researchgate.net

Colorectal Cancer: Compound 6v from the aforementioned carboxamide series was also potent against HCT-116 colorectal carcinoma cells. acs.orgnih.gov The indanone-based thiazolyl hydrazone derivative, ITH-6, displayed significant activity against several p53 mutant colorectal cancer cell lines, including HT-29, COLO 205, and KM 12, with IC₅₀ values as low as 0.41 µM. nih.gov

Pancreatic Cancer: A series of 3-(6-phenylimidazo[2,1-b] researchgate.netnih.govnih.govthiadiazol-2-yl)-1H-indole derivatives were synthesized and tested against pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.govmdpi.comresearchgate.net Compounds 9c and 9l showed significant antiproliferative activity against SUIT-2, Capan-1, and Panc-1 cells, with IC₅₀ values ranging from 5.11 to 10.8 µM. nih.govmdpi.comresearchgate.net Another lead compound, 10l, was effective against a wide panel of PDAC models, with IC₅₀ values in the low micromolar range (1.04-3.44 µM). biorxiv.org

Lung Cancer: A novel penta-heterocyclic derivative, 10b, which incorporates indole (B1671886) and thiazole moieties, exhibited extremely potent activity against the A549 lung cancer cell line with an IC₅₀ value of 12.0 nM. nih.gov Another synthesized compound showed potent cytotoxic effects against the non-small cell lung cancer cell line HOP-62. dmed.org.ua

Melanoma: A synthesized thiazole derivative demonstrated potent cytotoxic effects against the melanoma cell line MDA-MB-435. dmed.org.ua Additionally, novel betulinic acid derivatives conjugated with indole showed enhanced antiproliferative activity against A375 human melanoma cells. mdpi.com

Table 3: Antiproliferative Activity of Selected this compound Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cell Line Type | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 6i | MCF-7 | Breast | 6.10 µM | nih.govacs.orgnih.gov |

| ITH-6 | HT-29 | Colorectal | 0.44 µM | nih.gov |

| ITH-6 | KM 12 | Colorectal | 0.41 µM | nih.gov |

| Compound 9c | SUIT-2, Capan-1, Panc-1 | Pancreatic | 5.11 - 5.5 µM | nih.govmdpi.com |

| Compound 10b | A549 | Lung | 12.0 nM | nih.gov |

| Compound 10b | K562 | Leukemia | 10.0 nM | nih.gov |

| Nortopsentin Analogue 3d | NCI-60 Panel | Various | 0.03 - 13.0 µM | nih.gov |

| Nortopsentin Analogue 3k | NCI-60 Panel | Various | 0.04 - 14.2 µM | nih.gov |

Induction of Cell Cycle Arrest and Apoptosis

The anticancer effects of this compound derivatives are frequently linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).

Potent thiazolyl-indole-2-carboxamide derivatives, such as 6i and 6v, were found to induce cell cycle arrest at the G2/M phase. nih.govacs.orgnih.gov Similarly, the indanone-based derivative ITH-6 also arrested p53 mutant colorectal cancer cells in the G2/M phase. nih.gov Other derivatives have been shown to cause cell cycle arrest at different phases; for example, one compound halted the cell cycle in the G1 and S phases in breast cancer cells, while another caused arrest in the pre-G1 phase. nih.govmdpi.com A naphthalene-azine-thiazole hybrid, compound 6a, was also found to cause an arrest at the G2/M phase in ovarian cancer cells. nih.gov

The induction of apoptosis is a key mechanism for these compounds. The potent derivatives 6i and 6v were shown to promote apoptosis. nih.govacs.orgnih.gov Mechanistic studies revealed that nortopsentin analogues with a thiazole core induce apoptosis associated with the externalization of plasma membrane phosphatidylserine (B164497) and mitochondrial dysfunction. nih.gov Compound 8l, a pyrazole (B372694) with a benzo[d]thiazole moiety, was shown to induce apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner, a finding confirmed by Annexin V/PI flow cytometry and Western blot analysis. nih.gov The anticancer activity of these compounds is often mediated through the inhibition of multiple protein kinases involved in cell proliferation and survival, such as EGFR, HER2, VEGFR-2, and CDK2. nih.govacs.orgnih.gov

Tubulin Polymerization Inhibition

Derivatives of this compound have emerged as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for anticancer drug development. The indole skeleton, in particular, has been extensively utilized in the design of tubulin inhibitors. These compounds often interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

A series of novel indole-1,2,4-triazole derivatives have been synthesized and identified as potential tubulin polymerization inhibitors. One of the most active compounds, bearing a 3,4,5-trimethoxyphenyl moiety, demonstrated substantial anti-proliferative activity against various cancer cell lines, including HepG2, HeLa, MCF-7, and A549, with IC50 values in the sub-micromolar range. nih.gov This compound also inhibited tubulin polymerization with an IC50 value of 2.1 ± 0.12 μM. nih.gov Mechanistically, it was found to arrest the cell cycle at the G2/M phase and induce apoptosis by regulating the expression of cell cycle-related proteins such as Cyclin B1, Cdc25c, and Cdc2, as well as apoptosis-related proteins like Bcl-2, Bcl-x, and Mcl-1. nih.gov Molecular docking studies suggest that this derivative likely interacts with the colchicine (B1669291) binding site of tubulin heterodimers. nih.gov

Similarly, other 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety have shown remarkable tubulin polymerization inhibition. researchgate.net Certain compounds from this series exhibited IC50 values for tubulin polymerization inhibition ranging from 2.00 ± 0.12 μM to 2.95 ± 0.18 μM, which is comparable to or even better than the reference drug combretastatin (B1194345) A-4. researchgate.net The indole moiety is a key structural feature in many tubulin inhibitors, and its derivatives have been shown to bind at the colchicine site, thereby disrupting microtubule formation and leading to mitotic arrest.

| Compound | IC50 (μM) for Tubulin Polymerization | Reference |

|---|---|---|

| Indole-1,2,4-triazole derivative 12 | 2.1 ± 0.12 | nih.gov |

| 2,4-disubstituted thiazole derivative 5c | 2.95 ± 0.18 | researchgate.net |

| 2,4-disubstituted thiazole derivative 7c | 2.00 ± 0.12 | researchgate.net |

| 2,4-disubstituted thiazole derivative 9a | 2.38 ± 0.14 | researchgate.net |

| Combretastatin A-4 (Reference) | 2.96 ± 0.18 | researchgate.net |

Anti-inflammatory Pathways and Molecular Targets

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Derivatives of this compound have demonstrated significant anti-inflammatory properties by modulating various inflammatory pathways and molecular targets.

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized to evaluate their effects on the production of pro-inflammatory cytokines. nih.gov Most of these compounds were found to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.gov One particular compound exhibited the most potent anti-inflammatory activity among those tested and was found to be non-toxic. nih.gov Structure-activity relationship analysis revealed that the introduction of electron-withdrawing groups at the amino position enhanced the anti-inflammatory activity of these compounds. nih.gov

The anti-inflammatory effects of some compounds are also linked to the modulation of the SIRT2/NLRP3 pathway. For instance, celastrol, a compound with anti-inflammatory properties, has been shown to upregulate SIRT2 expression, which in turn decreases NLRP3 acetylation. researchgate.net This leads to a reduction in inflammation and pyroptosis in chondrocytes. researchgate.net While not a direct derivative of this compound, this mechanism provides insight into potential pathways that could be targeted by such derivatives.

Antiviral Research Prospects and Mechanisms

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Thiazole-containing compounds have shown promise in this area.

Specifically, 4-substituted-2-thiazole amides have been identified as inhibitors of viral replication for alphaviruses. nih.gov One such compound, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, was found to be an inhibitor of the Chikungunya virus (CHIKV) with an EC50 of 0.6 μM and no observed cytotoxicity at concentrations up to 132 μM. nih.gov Further optimization of this lead compound led to the discovery of a more potent inhibitor with a viral titer reduction of 8.7 logs at a 10 μM concentration against CHIKV and an EC90 of 0.45 μM. nih.gov Mechanistic studies revealed that this compound inhibits alphavirus replication by blocking subgenomic viral RNA translation and the synthesis of structural proteins. nih.gov

The thiazole scaffold is a key component in various compounds with demonstrated antiviral activity, and its derivatives are being explored for their potential to treat a range of viral infections. The ability of these compounds to target specific viral processes, such as RNA replication, makes them valuable candidates for further antiviral drug development.

Antidiabetic Research Directions

Diabetes mellitus is a chronic metabolic disorder, and there is a continuous search for new and effective therapeutic agents. Thiazole derivatives have shown potential as antidiabetic agents through various mechanisms.

One area of research has focused on morpholinothiazolyl-2,4-thiazolidinediones. nih.gov Several compounds in this class were found to increase insulin (B600854) release in the presence of glucose and enhance glucose uptake. nih.gov These findings suggest that such derivatives have the potential to act as antidiabetic agents with both pancreatic and extrapancreatic effects. nih.gov

Another approach involves the synthesis of hybrid molecules, such as indole-oxadiazole linked thiazolidinone derivatives. nih.gov Certain compounds from this series exhibited excellent inhibitory activity against α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion. nih.gov The IC50 values for some of these compounds against α-amylase and α-glucosidase were lower than that of the standard drug acarbose, indicating their potential as potent antidiabetic agents. nih.gov The antioxidant properties of some hydrazine-thiazole derivatives are also being investigated for their potential to mitigate oxidative stress associated with diabetes. scielo.brscielo.br

Antiparasitic Engagement (Leishmanicidal, Trypanocidal, Antimalarial)

Parasitic diseases such as leishmaniasis, trypanosomiasis, and malaria affect millions of people worldwide, and there is an urgent need for new and more effective treatments. Indole and thiazole derivatives have shown significant activity against a range of parasites.

In the context of trypanocidal and leishmanicidal activities, novel 1,3-thiazole and 4-thiazolidinone (B1220212) derivatives have been synthesized and evaluated. nih.gov The 1,3-thiazole derivatives generally exhibited better trypanocidal activity than the 4-thiazolidinones. nih.gov One ortho-bromobenzylidene-substituted 1,3-thiazole was identified as the most potent compound, with an IC50 of 0.83 μM against Trypanosoma cruzi and negligible cytotoxicity in mammalian cells. nih.gov Mechanistic studies indicated that this compound induced both necrosis and apoptosis in the parasite. nih.gov

Indole derivatives have also demonstrated promising antiparasitic activity. nih.gov For instance, a library of diamidine indole derivatives exhibited excellent inhibitory activity against both T. brucei and P. falciparum with IC50 values in the nanomolar range. nih.gov Furthermore, thiazole-hydrazone analogs have been screened against T. brucei, with some compounds showing submicromolar IC50 values and low cytotoxicity. nih.gov

In antimalarial research, thiosemicarbazones and their corresponding thiazole derivatives have been investigated. While the thiosemicarbazones did not inhibit the growth of Plasmodium falciparum, the thiazole derivatives did show growth inhibition, highlighting the importance of the thiazole ring for this activity. unl.pt

| Compound | Parasite | IC50 (μM) | Reference |

|---|---|---|---|

| ortho-bromobenzylidene-substituted 1,3-thiazole (1f) | Trypanosoma cruzi | 0.83 | nih.gov |

Enzyme Modulatory and Inhibitory Actions

Derivatives of this compound have been shown to modulate the activity of a wide range of enzymes, which is central to their therapeutic effects. Their inhibitory actions against various kinases, in particular, have been a major focus of research.

Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Indole and thiazole derivatives have been developed as potent and selective kinase inhibitors. nih.gov

A series of novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives were synthesized and evaluated for their biological activity. nih.gov Several of these compounds exhibited exceptional cytotoxicity against various cancer cell lines and were found to inhibit key protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These compounds also induced cell cycle arrest at the G2/M phase and promoted apoptosis. nih.gov

Thiazolyl-pyrazoline derivatives have also been identified as dual inhibitors of EGFR and VEGFR-2. nih.gov Certain compounds in this series demonstrated potent and selective inhibitory activity towards both receptor tyrosine kinases, with IC50 values in the nanomolar range. nih.gov For example, compounds 10b and 10d had EGFR IC50 values of 40.7 ± 1.0 nM and 32.5 ± 2.2 nM, respectively, and VEGFR-2 IC50 values of 78.4 ± 1.5 nM and 43.0 ± 2.4 nM, respectively. nih.gov

Furthermore, novel indole derivatives have been designed as dual EGFR/SRC kinase inhibitors. edgccjournal.org One such compound showed potent activity against SRC kinase with an IC50 of 0.002 μM and also inhibited EGFR with an IC50 of 1.026 μM. edgccjournal.org This dual inhibitory activity is a promising strategy to overcome drug resistance in cancer therapy. edgccjournal.org

| Compound | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |

|---|---|---|---|

| 10b | 40.7 ± 1.0 | 78.4 ± 1.5 | nih.gov |

| 10d | 32.5 ± 2.2 | 43.0 ± 2.4 | nih.gov |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and highly expressed during inflammation. nih.gov

Studies have shown that certain thiazole derivatives can act as inhibitors of these enzymes. For instance, two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (compound 2), were investigated for their effects on prostaglandin (B15479496) E2 (PGE2) production and COX activity. The results indicated potent inhibition of COX-2-dependent PGE2 production by both compounds, with IC50 values of 9.01±0.01µM for compound 1 and 11.65±6.20µM for compound 2. nih.gov

Further investigation into their selectivity revealed that compound 1 is a specific inhibitor of COX-1, with an IC50 of 5.56×10⁻⁸±2.26×10⁻⁸µM, while compound 2 did not affect COX-1 activity. nih.gov Both compounds demonstrated anti-inflammatory effects in an in vivo model of inflammation. nih.gov Molecular docking analyses have also been employed to understand the binding of these derivatives within the catalytic sites of COX-1 and COX-2, confirming the differential effects of these compounds. nih.govnih.gov

A series of 5,6-diarylimidazo[2.1-b]thiazole derivatives were also synthesized and evaluated for their potential to inhibit COX-1 and COX-2. One compound from this series was identified as a potent, orally active, and selective inhibitor of the COX-2 enzyme. mdpi.com Similarly, 4-substituted thiazole analogues of indomethacin (B1671933) have been shown to be selective inhibitors of COX-2 with only moderate activity against COX-1. mdpi.com

Conversely, another study on 1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline derivatives showed promising selectivity against COX-1, with one compound exhibiting an IC50 of 29.60 ± 1.58 μΜ, while no inhibition of COX-2 was observed. mdpi.com

Table 1: COX Inhibition by Thiazole Derivatives

| Compound | Target | IC50 Value |

|---|---|---|

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-1 | 5.56x10⁻⁸ ± 2.26x10⁻⁸ µM |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-2 (PGE2 production) | 9.01 ± 0.01 µM |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 (PGE2 production) | 11.65 ± 6.20 µM |

| Indole Derivative S3 | COX-2 | Selectively Inhibiting |

| 1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline derivative | COX-1 | 29.60 ± 1.58 µM |

Monoamine Oxidase (MAO) Isoform Selectivity and Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines and are crucial in the metabolism of neurotransmitters. They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. researchgate.net

Several studies have focused on this compound derivatives as potential MAO inhibitors. A series of [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivatives were reported as potent MAO inhibitors, with most showing IC50 values in the nanomolar range. One of the most active compounds in this series displayed an IC50 value of 3.8 ± 0.1 nM and exhibited high selectivity for the human MAO-B isoform, being 119 times more selective and five times more potent than the standard drug R-(−)-deprenyl. researchgate.net

Another series of 4-aryl-2-cycloalkylidenhydazinylthiazoles were investigated, with the 2- and 3-methylcyclohexylidene derivatives showing good inhibitory activity and high selectivity towards the MAO-B isoform. researchgate.net Molecular docking studies confirmed the higher affinity of these compounds for MAO-B over MAO-A. researchgate.net

Furthermore, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed and evaluated for their inhibitory effects on human MAO-A and MAO-B isoforms. The results indicated that the presence of a hydrazothiazole nucleus with a meta-substituted nitro group on the phenyl ring is a key feature for achieving selective and reversible inhibition of human MAO-B. nih.govresearchgate.net

Table 2: MAO-B Inhibition by Thiazole Derivatives

| Compound Series | Key Feature | Most Active Compound IC50 (MAO-B) | Selectivity |

|---|---|---|---|

| [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivatives | 3-methoxyphenyl group | 3.8 ± 0.1 nM | 119-fold over MAO-A |

| 4-aryl-2-cycloalkylidenhydazinylthiazoles | 2- and 3-methylcyclohexylidene groups | Not specified | High selectivity for MAO-B |

| 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives | meta-nitro group on phenyl ring | Not specified | Selective and reversible for MAO-B |

| Indole-based analogue 4b | N-substituted indole | 1.65 µM | >60 |

| Indole-based analogue 4e | N-substituted indole | 0.78 µM | >120 |

DNA Gyrase and Topoisomerase IV Interference

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that are validated targets for antibacterial agents. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is involved in the decatenation of replicated chromosomes. nih.gov

Research has identified benzothiazole-based compounds as inhibitors of these enzymes. One study reported a benzothiazole (B30560) derivative that binds to the ATP-binding site of the GyrB subunit of E. coli DNA gyrase. nih.gov Hit-to-lead optimization of a benzothiazole scaffold led to DNA gyrase inhibitors with potent activity against Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov

Furthermore, some thiosemicarbazide (B42300) derivatives have been found to significantly inhibit the activity of Staphylococcus aureus DNA gyrase. For example, one such derivative showed an IC50 value of 14.59 μM. mdpi.com Another compound, 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide, was identified as a potential topoisomerase IV inhibitor with an IC50 of 90 μM, while being inactive against DNA gyrase. researchgate.net

Cholinesterase Activity Modulation

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Several thiazole derivatives have been investigated for their anticholinesterase activity. A series of 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl derivatives were synthesized and evaluated. Among them, one compound was found to be the most active against AChE with an IC50 value of 0.028 ± 0.001 µM, which is comparable to the reference drug donepezil (B133215) (IC50 = 0.021 ± 0.001 µM). mdpi.com

Another study on new thiazolyl-pyrazoline derivatives reported that 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole was the most effective AChE inhibitor in its series, with 38.5±2.85% inhibition. In the same series, 2-[5-(1,3-benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)thiazole was the most potent BuChE inhibitor, with 43.02±2.71% inhibition. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation and fibrogenesis. inventivapharma.com There are three isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ.

Several studies have investigated 4-thiazolidinone derivatives as PPAR agonists. It has been shown that the cytotoxic and pro-apoptotic effects of some novel anticancer 4-thiazolidinone derivatives are mediated through the PPARγ pathway in human squamous carcinoma cells. nih.gov These compounds were found to act as agonists for all three PPAR isoforms. nih.gov

The replacement of a methylthiazole group with a researchgate.netnih.govmdpi.comthiadiazole in a known PPARδ selective agonist unexpectedly resulted in a compound with submicromolar potency as a partial agonist at PPARα, in addition to its high potency at PPARδ. nih.gov Further optimization led to the identification of a potent and selective PPARα/δ dual agonist. nih.gov

Other Identified Enzymatic Targets (e.g., MurB, CYP51)

In addition to the aforementioned enzymes, derivatives of this compound have been found to target other enzymes. Docking studies have suggested that the antibacterial activity of certain 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives may be due to the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. nih.gov

The antifungal activity of these same compounds was implicated to be a result of inhibiting CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol biosynthesis. nih.gov

Additional Biological Activities

Beyond specific enzymatic inhibition, this compound derivatives have demonstrated a wide range of other biological activities.

Anticonvulsant Activity: A series of 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-alkyl-1H-indole derivatives were synthesized and evaluated for their anticonvulsant properties. One compound, 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-nonyl-1H-indole, was found to be highly potent with a median effective dose (ED50) of 10.2 mg/kg in mice. researchgate.net Thiazole-bearing 4-thiazolidinones have also shown excellent anticonvulsant activity in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests. researchgate.netmdpi.com

Antihypertensive Activity: Indole and its derivatives have been explored for their potential antihypertensive effects. For instance, pyridino[1,2-a]imidazo[5,4-b]indole has shown strong antihypertensive activity in spontaneously hypertensive rats. nih.gov Thiazole derivatives bearing a pyrazole moiety have also exhibited good antihypertensive α-blocking activity with low toxicity. clockss.orgresearchgate.net

Antioxidant Activity: Several studies have highlighted the antioxidant potential of thiazole derivatives. nih.gov A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were evaluated for their antioxidant properties. nih.gov Newly synthesized 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives also showed remarkable antioxidant activity. nih.gov

Anti-HIV Activity: The thiazole moiety is present in compounds with reported anti-HIV activity. nih.gov Novel thiazolidin-4-ones have been investigated as potential non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov

Computational Chemistry and in Silico Approaches in 4 Thiazol 2 Yl 1h Indole Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule (ligand) to a specific protein target. In the context of 4-thiazol-2-yl-1H-indole research, docking studies have been instrumental in elucidating the binding modes of its derivatives with various enzymes and receptors implicated in cancer and other diseases. researchgate.netconnectjournals.com

For instance, a series of novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives were designed and synthesized, with compounds 6i and 6v showing exceptional cytotoxicity against cancer cell lines. nih.gov Docking studies revealed that these compounds exhibited improved binding affinity with target proteins compared to reference drugs. nih.gov Similarly, molecular docking of thiazole-indole-isoxazole amide derivatives against cancer targets like the STAT2 SH2 domain and B helix DNA dodecamer demonstrated significant binding affinity. researchgate.netconnectjournals.com

Key interactions observed in these studies often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and amino acid residues in the active site of the target protein. For example, in the docking of certain thiazole (B1198619) derivatives, interactions with crucial amino acids such as Ser129, Trp88, and Asp73 have been noted. nih.gov The binding energies calculated from docking studies provide a quantitative measure of the binding affinity, with lower energy values indicating more stable and favorable interactions. Thiazolyl-pyrazole derivatives have also been evaluated, with some compounds showing promising binding affinities against the epidermal growth factor receptor (EGFR) kinase active site. nih.gov

| Compound/Derivative Class | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Thiazolyl-pyrazole derivatives | EGFR kinase | Not specified | -1.3 to -3.4 | nih.gov |

| Thiazole-indole-isoxazole amides | STAT2 SH2 domain, B helix DNA dodecamer | DA6, DA18, DC21, DC9 | -9.25 to -11.38 | researchgate.net |

| (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamides | EGFR, HER2, VEGFR-2, CDK2 | Not specified | Improved affinity vs reference | nih.gov |

| 3-Thiazolyl-indole derivatives | CDK2 | Not specified | Not specified | cu.edu.eg |

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound derivatives, DFT calculations are employed to understand their electronic properties, which are crucial for their reactivity and biological activity. epu.edu.iqresearchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. ekb.eg A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov For various thiazole derivatives, DFT calculations have been performed to compute these electronic parameters. epu.edu.iqresearchgate.net For instance, a study on new thiazole derivatives used the B3LYP 6-311G (d,p) basis set to compute optimized geometrical structures and electronic properties. epu.edu.iqresearchgate.net

The analysis of HOMO and LUMO distributions helps in identifying the regions of the molecule that are prone to electrophilic and nucleophilic attacks, respectively. This information is valuable for understanding reaction mechanisms and designing molecules with desired electronic properties. ekb.eg

| Derivative Class | DFT Functional/Basis Set | Calculated Parameter | Significance | Reference |

|---|---|---|---|---|

| N-(4-(4-alkoxyphenyl) thiazol-2-yl)-1-(naphthalen-2-yl) methanimine | B3LYP/6-311G(d,p) | Optimized geometry, Electronic properties | Understanding structure and reactivity | epu.edu.iqresearchgate.net |

| 4-(Furan-2-yl) thiazol-2-amine derivatives | Not specified | HOMO-LUMO energies | Identifying reactivity parameters | ekb.eg |

| Indolyl-1,3,4-thiadiazole amine derivatives | Not specified | HOMO-LUMO energy gap | Assessing electronic transitions and reactivity | researchgate.net |

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. ijprajournal.com These predictions help in identifying candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. For this compound derivatives, various computational tools are used to assess their drug-likeness based on criteria such as Lipinski's Rule of Five. nih.gov

Studies on thiazole derivatives have shown that these compounds generally exhibit good ADMET profiles. nih.gov For example, in silico ADME studies of 4-phenylthiazol-2-amine derivatives indicated that their properties fall within acceptable limits, suggesting good absorption at the site of action. rjsocmed.com Similarly, an analysis of thiazolyl-indole-2-carboxamide derivatives using QikProp predicted their drug-likeness and pharmacokinetic properties, with many compounds showing favorable profiles. acs.org

These predictive models evaluate parameters like molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). researchgate.net The adherence of a compound to these parameters is a good indicator of its potential to be an orally bioavailable drug.

| Derivative Class | Prediction Tool/Method | Key Parameters Assessed | General Findings | Reference |

|---|---|---|---|---|

| 4-Phenylthiazol-2-amine derivatives | Schrodinger software | ADME properties | Properties are within acceptable limits | rjsocmed.com |

| Thiazolyl-indole-2-carboxamide derivatives | QikProp | MW, HBD, HBA, QlogPo/w, QPlogS, etc. | Favorable drug-likeness and pharmacokinetics | acs.org |

| Thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole derivatives | Lipinski, Ghose, Weber, Egan, Muegge rules | Drug-likeness rules | Likely to be good oral drug candidates | mdpi.com |

| 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives | In silico ADME prediction | ADME properties | Favorable pharmacokinetic profiles | nih.gov |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. This technique is used to assess the stability of the ligand-protein complex and to understand the conformational changes that may occur upon binding. For this compound derivatives, MD simulations have been employed to validate the results of molecular docking and to gain deeper insights into the binding dynamics.

For instance, MD simulations performed on a hit thiazole compound confirmed the stability of the protein-ligand complex, reinforcing the findings from in-silico docking. nih.gov In another study, MD simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were used to analyze the structure-activity relationships of these compounds as novel CDK inhibitors. nih.gov

Key analyses in MD simulations include the calculation of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). RMSD plots are used to assess the stability of the complex over the simulation time, with stable systems showing convergence to a low RMSD value. nih.gov RMSF analysis helps to identify the flexibility of different regions of the protein upon ligand binding. These simulations provide a more realistic picture of the molecular interactions in a dynamic environment.

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Thiazol 2 Yl 1h Indole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of thiazolyl-indole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the core structure and the position of substituents.

In ¹H NMR spectra of thiazolyl-indole analogues, distinct signals corresponding to the protons of both the indole (B1671886) and thiazole (B1198619) rings are observed. The proton on the indole nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm. nih.govmdpi.com Protons on the indole ring system resonate in the aromatic region, generally between δ 7.0 and δ 8.0 ppm. mdpi.comjddtonline.info A characteristic singlet for the proton at the 5-position of the thiazole ring is commonly observed in the range of δ 6.2–7.4 ppm. nih.govsemanticscholar.orgnih.gov For example, in a series of N-(5-Bromo-indan-1-ylidene)-N'-(4-phenyl-thiazol-2-yl)-hydrazine derivatives, the thiazole-H proton signal appears as a singlet around δ 7.39 ppm. plos.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the indole and thiazole rings resonate in the aromatic region, typically from δ 100 to δ 170 ppm. nih.govplos.org In acyl-substituted 4-(indol-3-yl)thiazol-2-amines, the C-NH₂ carbon of the thiazole ring appears around δ 167 ppm, while other carbons of the heterocyclic systems are found between δ 105 and δ 170 ppm. semanticscholar.org The specific chemical shifts are sensitive to the electronic effects of any substituents on the rings. The structures of synthesized thiazolyl-indole derivatives are routinely confirmed by analyzing their ¹H and ¹³C NMR spectral data. nih.govnih.gov

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference Compound Type |

|---|---|---|---|

| ¹H | Indole N-H | > 11.0 | Thiazolyl-indole-2-carboxamides nih.govmdpi.com |

| ¹H | Indole Aromatic C-H | 7.0 - 8.0 | Indole-based triazolo-thiadiazines jddtonline.info |

| ¹H | Thiazole C5-H | 6.2 - 7.4 | 4-(Indol-3-yl)thiazole-2-amines semanticscholar.orgnih.gov |

| ¹³C | Indole & Thiazole Aromatic Carbons | 100 - 170 | Indenyl-thiazole derivatives nih.govplos.org |

| ¹³C | Thiazole C-NH₂ | ~167 | 4-(Indol-3-yl)thiazole-2-amines semanticscholar.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of 4-thiazol-2-yl-1H-indole and its analogues. By measuring the mass-to-charge ratio (m/z) with very high accuracy and resolution, HRMS allows for the calculation of a precise molecular formula. nih.gov This is essential for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or compounds with the same nominal mass.

The technique provides a measured mass that can be compared to the theoretical mass calculated for a proposed molecular formula, with deviations typically in the low parts-per-million (ppm) range. For instance, the structures of various synthesized indole and thiazole-containing compounds are regularly confirmed through analysis of their mass spectral data, which supports the elucidation of the final product structures. nih.govmdpi.com The use of HRMS provides strong evidence for the successful synthesis of the target molecule. researchgate.netresearchgate.net

| Compound Type | Molecular Formula | Ionization Method | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|---|

| Indole-based triazolo-thiadiazole | C₂₃H₁₈N₄OS | Not Specified | Not Specified | Not Specified researchgate.net |

| N-(4-Bromobenzyl)-1H-indole-2-carbohydrazide | C₁₆H₁₄BrN₃O | ESI | 344.0402 | 341.9 [M-H]⁺ (as reported) mdpi.com |

| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | C₁₂H₁₁N₃OS | Not Specified | 245.30 | Not Specified nih.gov |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. For this compound analogues, the IR spectrum provides key signatures that confirm the presence of the indole and thiazole moieties.

The characteristic N-H stretching vibration of the indole ring is typically observed as a sharp or broad band in the region of 3200-3400 cm⁻¹. plos.orgnist.gov Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. plos.orgnih.gov The stretching vibrations of the C=C and C=N bonds within the aromatic systems of both the indole and thiazole rings give rise to a series of absorptions in the 1400-1650 cm⁻¹ range. cdnsciencepub.com The region between 1300-1110 cm⁻¹ can be attributed to CH in-plane deformations. cdnsciencepub.com Furthermore, bands in the 740-760 cm⁻¹ region are characteristic of the out-of-plane C-H bending of the four adjacent hydrogen atoms on the benzene (B151609) portion of the indole ring. cdnsciencepub.com The presence of the thiazole ring can be inferred from vibrations involving the C-S bond, although these can be more difficult to assign definitively. researchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Indole NH | 3200 - 3400 | plos.orgnist.gov |

| C-H Stretch | Aromatic CH | 3000 - 3100 | plos.orgnih.gov |

| C=C / C=N Stretch | Indole & Thiazole Rings | 1400 - 1650 | cdnsciencepub.com |

| C-H In-plane Bend | Aromatic CH | 1300 - 1110 | cdnsciencepub.com |

| C-H Out-of-plane Bend | Indole (ortho-disubstituted) | 740 - 760 | cdnsciencepub.com |

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. For analogues of this compound, single-crystal X-ray diffraction can reveal key structural features, such as the relative orientation of the indole and thiazole rings.

| Parameter | Description | Observed Value / Feature | Reference Compound |

|---|---|---|---|

| Crystal System | Symmetry of the unit cell | Monoclinic | 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one nih.gov |

| Space Group | Symmetry elements within the unit cell | P2₁/n, C2/c | Thiazolylazo indole dyes researchgate.net |

| Dihedral Angle | Angle between indole and thiazole ring planes | 3.1(3)° to 13.97(4)° | Various indole-thiazole derivatives nih.govresearchgate.net |

| Intermolecular Interactions | Forces holding molecules together in the crystal | N-H···N or N-H···O hydrogen bonds | Thiazolylazo indole dyes nih.govresearchgate.net |

Emerging Trends and Future Directions in 4 Thiazol 2 Yl 1h Indole Research

Development of Eco-friendly and Efficient Synthetic Protocols

The growing emphasis on green chemistry is steering the synthesis of 4-thiazol-2-yl-1H-indole derivatives toward more sustainable and efficient methodologies. Traditional synthetic routes often suffer from drawbacks such as harsh reaction conditions, the use of hazardous solvents and catalysts, and lengthy reaction times. mdpi.com To overcome these limitations, researchers are actively developing eco-friendly protocols that prioritize atom economy, reduce waste, and utilize safer reagents.

Key advancements in this area include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields by using microwave irradiation to supply energy directly to the reacting molecules. mdpi.com

Ultrasonic Irradiation: The use of ultrasound provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating reaction rates under milder conditions. This method has been successfully applied to the synthesis of various thiazole (B1198619) derivatives. mdpi.comnih.gov

Green Solvents and Catalysts: There is a clear trend towards replacing hazardous organic solvents with greener alternatives like water or deep eutectic solvents. mdpi.comglobalresearchonline.net Furthermore, the development of recyclable biocatalysts, such as chitosan-based hydrogels, presents a sustainable option for facilitating reactions. nih.gov

Continuous Flow Synthesis: Automated multistep continuous flow synthesis offers a safe, efficient, and scalable method for producing complex molecules like 2-(1H-indol-3-yl)thiazoles. This approach allows for rapid reaction times, often under 15 minutes for multiple steps, and high yields without the need to isolate intermediates.

Discovery of Novel Biological Targets and Therapeutic Paradigms

Initial research into this compound derivatives has primarily focused on their anticancer properties. However, the versatility of this scaffold is leading to the exploration of a broader range of biological targets and therapeutic applications. The indole (B1671886) and thiazole heterocycles are known to be key components in many FDA-approved drugs, highlighting their therapeutic importance. nih.govmdpi.comresearchgate.net

Emerging areas of investigation include:

Anticancer Activity: Derivatives of this scaffold have shown potent cytotoxicity against various cancer cell lines. nih.gov The primary mechanism often involves the inhibition of key protein kinases that are dysregulated in cancer, such as EGFR, HER2, VEGFR-2, and CDK2. nih.gov This leads to cell cycle arrest and the induction of apoptosis (programmed cell death).

Antimicrobial Agents: The indole-thiazole core is being investigated for the development of novel antibacterial and antifungal agents, addressing the critical need for new treatments against resistant pathogens. wustl.edu

Neurodegenerative Diseases: The ability of these compounds to interact with multiple targets makes them attractive candidates for complex multifactorial diseases like Alzheimer's. Research is exploring their potential as inhibitors of enzymes like monoamine oxidase (MAO-B) and cholinesterases, which are implicated in the progression of neurodegeneration. osapublishing.org

The expansion of the biological activities of these compounds is often achieved through the introduction of various functional groups, which can significantly alter their therapeutic profiles. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. osapublishing.orgresearchgate.net These computational tools are being applied at every stage of designing drugs based on the this compound scaffold.

Key applications of AI and ML include:

High-Throughput Virtual Screening: AI-powered models can rapidly screen vast virtual libraries of compounds to identify molecules with a high probability of binding to a specific biological target. osapublishing.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are used to build QSAR models that correlate the structural features of molecules with their biological activity. These models can predict the potency of new, unsynthesized derivatives, guiding chemists to prioritize the most promising candidates. nih.gov

ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a drug candidate is crucial. AI and ML models can forecast these properties in silico, reducing the reliance on expensive and time-consuming experimental assays. nih.gov

De Novo Drug Design: Advanced AI techniques, particularly deep learning, can generate entirely new molecular structures optimized for specific targets and desired properties, opening new avenues for innovation.

By leveraging these powerful computational approaches, researchers can accelerate the journey from initial hit identification to a viable drug candidate with a higher success rate. osapublishing.orgresearchgate.net

Design of Multi-Target Directed Ligands and Hybrid Pharmacophores

Complex diseases such as cancer and Alzheimer's are driven by the dysregulation of multiple biological pathways. nih.gov The traditional "one-target, one-molecule" approach is often insufficient for these conditions. This has led to the rise of multi-target directed ligands (MTDLs)—single molecules designed to interact with several biological targets simultaneously. nih.gov

The this compound scaffold is exceptionally well-suited for this strategy. By combining the indole and thiazole rings, a unique molecular framework is created that can be further modified to engage multiple targets. acs.orgnih.gov

Hybrid Pharmacophore Design: This strategy involves merging structural features from different known ligands into a single hybrid molecule. For example, combining the indole nucleus (a known kinase inhibitor) with a thiazole ring creates a scaffold with the potential for synergistic effects and enhanced selectivity. nih.gov

Anticancer MTDLs: Researchers have successfully designed N-thiazolyl-indole-2-carboxamide derivatives that inhibit multiple protein kinases (EGFR, HER2, VEGFR-2, CDK2) involved in cancer progression. nih.gov This multi-pronged attack can be more effective than inhibiting a single pathway.

Neurodegenerative MTDLs: In the context of Alzheimer's disease, indole-based compounds have been developed to dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in cholinergic neurotransmission.

This MTDL approach offers a promising paradigm for creating more effective therapies for complex, multifactorial diseases. nih.gov

Table 1: Examples of Multi-Targeted this compound Derivatives and Their Activities

| Compound ID | Target(s) | Disease Area | Reported Activity (IC₅₀) |

|---|---|---|---|

| 6i | EGFR, HER2, VEGFR-2, CDK2 | Cancer | 6.10 µM (MCF-7 cell line) |

| 6v | EGFR, HER2, VEGFR-2, CDK2 | Cancer | 6.49 µM (MCF-7 cell line) |

| 5b | AChE, BuChE | Alzheimer's | Nanomolar range |

| 10b | AChE, BuChE | Alzheimer's | Nanomolar range |

Application as Chemical Probes and Tools in Chemical Biology

Beyond their direct therapeutic applications, there is a growing interest in using this compound derivatives as chemical probes to investigate biological systems. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context.

The inherent properties of the indole and thiazole rings make them suitable for developing such tools:

Fluorescent Probes: The fused aromatic system of the indole-thiazole scaffold provides a platform for creating fluorescent molecules. Research on related structures like indol-3yl-thiazolo[3,2-a] acs.orgmdpi.comwustl.edutriazines has demonstrated their potential as fluorescent dyes. By modifying the this compound core, it may be possible to develop "turn-on" fluorescent probes that light up upon binding to a specific target protein or in response to changes in the cellular environment, such as the presence of reactive oxygen species. This would allow for real-time imaging of biological processes in living cells.

Affinity-Based Probes: These molecules can be functionalized with reactive groups or tags (like biotin) to covalently label their protein targets. This technique, known as activity-based protein profiling (ABPP), is a powerful tool for identifying novel drug targets and understanding a compound's mechanism of action.

While the application of this compound specifically as chemical probes is still an emerging area, the foundational chemistry and photophysical properties of its constituent heterocycles suggest significant future potential in chemical biology.

Exploration of Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry. This approach relies on the three-dimensional structure of a biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity. Molecular docking is a key computational technique used in SBDD.

For the this compound scaffold, SBDD and molecular docking are being used to:

Predict Binding Modes: Docking simulations can predict how a ligand fits into the active site of a target protein. For example, studies on anticancer derivatives have used docking to visualize how compounds bind to the ATP-binding pocket of protein kinases like EGFR, revealing key hydrogen bonds and hydrophobic interactions. nih.gov

Explain Structure-Activity Relationships (SAR): By comparing the docking poses of highly active and inactive compounds, researchers can understand which structural features are critical for binding. This insight is invaluable for guiding the design of more potent analogs.

Identify Novel Targets: Docking can be used to screen a compound against a panel of different proteins to identify potential new targets or off-targets, helping to elucidate its full biological profile.

The synergy between computational docking studies and experimental synthesis and testing creates a powerful feedback loop that accelerates the optimization of lead compounds, leading to the development of more effective and selective drugs. nih.gov

Q & A

Q. Key Variables Affecting Yield

Methodological Tip : For electron-deficient thiazole precursors, extend reaction time to 24 hours to improve cyclization efficiency .

How can researchers resolve contradictions in spectral data during structural characterization?

Advanced Research Focus

Discrepancies between experimental NMR/IR data and computational predictions often arise due to tautomerism or solvent effects. For example, the thiazole-indole core may exhibit keto-enol tautomerism, altering proton chemical shifts.

Q. Stepwise Approach :

Tautomer Analysis : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model tautomeric forms and compare theoretical vs. experimental shifts .

Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to adjust for solvent polarity effects on NMR shifts .

X-ray Validation : When possible, obtain single-crystal X-ray data to confirm dominant tautomeric forms .

Case Study : In 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid, X-ray diffraction confirmed the enol form as the dominant tautomer, resolving conflicting NMR data .

What computational tools are recommended for analyzing electronic properties of this compound derivatives?

Advanced Research Focus

Multiwfn is a robust tool for wavefunction analysis, enabling researchers to:

Q. Workflow Example :

Optimize geometry using Gaussian at the B3LYP/6-311++G(d,p) level.

Generate wavefunction files (.fchk) and import into Multiwfn.

Use ESP plotting to identify reactive regions for functionalization (e.g., C-5 of thiazole) .

How can bioactivity discrepancies be addressed when testing this compound derivatives against fungal strains?

Advanced Research Focus

Contradictory antifungal results may stem from assay conditions or compound stability.

Q. Methodological Recommendations :

- Standardize Assays : Use CLSI guidelines for broth microdilution to minimize variability .

- Stability Testing : Perform HPLC-MS post-assay to verify compound integrity under test conditions (e.g., pH 7.4, 37°C) .

- Synergistic Studies : Combine with azoles (e.g., fluconazole) to assess potentiation effects, as thiazole derivatives may inhibit efflux pumps .

Data Interpretation : A derivative with a nitro group at C-8 showed 4-fold higher activity against Candida albicans (MIC = 2 µg/mL) compared to methoxy-substituted analogs, likely due to enhanced membrane penetration .

What strategies optimize palladium-catalyzed cross-coupling reactions for this compound functionalization?

Basic Research Focus

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) are effective for introducing aryl/heteroaryl groups. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 80°C for 12 hours |

Q. Troubleshooting :

- Low Conversion : Add TBAB (tetrabutylammonium bromide) to stabilize palladium intermediates .

- Byproduct Formation : Use microwave-assisted synthesis (100°C, 30 min) to reduce decomposition .

How do substituents on the thiazole ring influence the photophysical properties of this compound derivatives?

Advanced Research Focus

Electron-withdrawing groups (e.g., nitro, carbonyl) redshift absorption/emission spectra via extended π-conjugation.

Q. Experimental Data :

| Substituent (Thiazole C-4) | λ_abs (nm) | λ_em (nm) | Quantum Yield |

|---|---|---|---|

| -H | 320 | 410 | 0.45 |

| -NO₂ | 355 | 465 | 0.28 |

| -COOEt | 345 | 450 | 0.35 |

Computational Insight : TD-DFT calculations (CAM-B3LYP/6-31G*) correlate HOMO-LUMO gaps with observed spectral shifts .

What are the best practices for handling air/moisture-sensitive intermediates in this compound synthesis?

Basic Research Focus

Thiazole-indole intermediates with free thiol or amino groups require inert atmosphere handling.

Q. Protocol :

Use Schlenk lines for reagent transfer under N₂/Ar.

Pre-dry solvents (e.g., CH₂Cl₂ over CaH₂).

Quench reactions with degassed buffers (e.g., NH₄Cl) to prevent oxidation .

Case Study : Lawesson’s reagent-mediated thiolation steps achieved 92% yield under strict N₂, versus 45% yield in air .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.